(5-Chloro-2-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYWLNRXGBOQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
$$
\text{5-Chloro-2-fluoroaniline} + \text{Methanesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
Key Conditions:
- Reagents:
- 5-Chloro-2-fluoroaniline (amine precursor)
- Methanesulfonyl chloride (sulfonylating agent)
- Base (commonly triethylamine or pyridine) to neutralize HCl formed
- Solvent: Typically anhydrous dichloromethane or similar inert solvent
- Temperature: Controlled at 0°C to room temperature to avoid side reactions
- Reaction Time: 1–3 hours depending on scale and conditions
This method yields the sulfonamide via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
Alternative Preparation Approaches
While the direct sulfonylation is the most straightforward, other synthetic strategies have been reported in related sulfonamide chemistry that could be adapted for this compound:
Reaction of Morita–Baylis–Hillman (MBH) Acetates with Methanesulfonamide
- A study demonstrated the use of MBH acetates reacted with methanesulfonamide under mild conditions (potassium carbonate, DMF, 23 °C) to form sulfonamide derivatives efficiently.
- Though this method was applied to different aromatic systems, it suggests a potential pathway for preparing substituted methanesulfonamides by using activated intermediates such as MBH acetates.
Coupling Reactions and Functional Group Modifications
- Sulfonamide derivatives structurally related to this compound have been synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl substituents prior to sulfonamide formation.
- Such methods allow for late-stage diversification but require prior preparation of halogenated intermediates.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Amine precursor | 5-Chloro-2-fluoroaniline | Commercially available or synthesized via halogenation of fluorophenyl derivatives |
| Sulfonylating agent | Methanesulfonyl chloride | Must be handled under anhydrous conditions to prevent hydrolysis |
| Base | Triethylamine, pyridine, or K2CO3 | Neutralizes HCl byproduct, promotes reaction |
| Solvent | Dichloromethane, DMF | Inert solvents preferred; DMF used in some MBH acetate methods |
| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |
| Reaction time | 1–3 hours | Monitored by TLC or HPLC for completion |
| Workup | Aqueous wash (NaHCO3), extraction, drying | Removes impurities and isolates pure product |
| Yield | Typically 70–90% | Dependent on scale and purity of reagents |
Research Findings on Preparation Efficiency and Purity
- The sulfonylation method produces spectroscopically pure this compound without need for extensive purification.
- Reaction monitoring by thin-layer chromatography (TLC) using 10% ethyl acetate/hexane solvent system confirms completion within 1 hour under optimized conditions.
- Post-reaction quenching with methanol and washing with saturated sodium bicarbonate solution effectively removes residual sulfonyl chloride and acid byproducts.
- Drying over anhydrous sodium sulfate and solvent removal under vacuum yields the final product as a solid suitable for further biological testing.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Sulfonylation | 5-Chloro-2-fluoroaniline + methanesulfonyl chloride, base, DCM, 0–25°C | Straightforward, high yield, widely used | Requires careful moisture control |
| MBH Acetate Reaction | MBH acetates + methanesulfonamide, K2CO3, DMF, RT | Mild conditions, potential for diversity | Requires synthesis of MBH acetate intermediates |
| Palladium-Catalyzed Coupling + Sulfonylation | Halogenated intermediates, Pd catalyst, boronic acids | Allows functional group diversity | Multi-step, more complex setup |
Chemical Reactions Analysis
(5-Chloro-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The methanesulfonamide group can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be achieved using reagents like hydrogen peroxide, while reduction can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry
In the field of chemistry, (5-Chloro-2-fluorophenyl)methanesulfonamide serves as a building block for synthesizing more complex molecules. It plays a crucial role in developing new chemical reactions and methodologies, particularly in creating sulfonamide derivatives that exhibit diverse reactivity patterns.
Biology
The compound exhibits significant biological activities , particularly:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives, including this compound, possess varying degrees of antimicrobial properties. The minimum inhibitory concentration (MIC) values for this compound against common bacterial strains are as follows:
| Compound | MIC (μM) | Bacterial Strains Tested |
|---|---|---|
| This compound | >100 | Staphylococcus aureus, Escherichia coli |
None of the tested compounds exhibited significant antimicrobial activity below 100 μM, suggesting that structural modifications may be necessary to enhance efficacy.
- Anticancer Properties : Emerging studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, such as melanoma and colon cancer. In vitro studies show significant reductions in cell viability at specific concentrations, indicating a dose-dependent effect.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate and its role in drug development. Notable areas of research include:
- Inflammation and Myocardial Protection : A study highlighted the compound's ability to reduce inflammation during acute myocardial infarction, leading to improved cardiac function and reduced damage to cardiomyocytes.
- Allosteric Modulation : The compound has shown promise in modulating allosteric sites on various proteins, which may affect their activity and provide new avenues for therapeutic interventions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary pharmacokinetic studies indicate:
| Parameter | Value |
|---|---|
| Intrinsic Clearance (mL/min/kg) | 61.9 |
| Plasma Protein Binding (%) | <0.3 |
These findings suggest moderate clearance rates but necessitate further investigation into its bioavailability and toxicity profiles in vivo.
Case Studies and Research Findings
- Anticancer Research : In vitro evaluations have demonstrated that this compound can inhibit the proliferation of BRAF V600E mutant cancer cells, showing potential as a therapeutic agent against specific types of cancer.
- Cardiovascular Applications : Studies have shown that this compound can mitigate myocardial damage during ischemic events, highlighting its potential use in cardiovascular therapies.
- Neuroprotective Effects : Research indicates that sulfonamide derivatives can exhibit neuroprotective effects by inhibiting certain enzymes involved in neurodegenerative diseases, suggesting further avenues for exploration in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Anti-inflammatory Benzothieno[3,2-d]pyrimidine Sulfonamides
describes benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds share the methanesulfonamide group but differ in substituents on the heterocyclic core. Key findings:
- COX-2 and iNOS Inhibition: Compounds 1, 2, 4, 8, 9, and 10 suppress COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, reducing PGE2 and IL-8 production .
- Substituent Effects :
- Compound 9 (2,4-difluorophenylthio) shows enhanced selectivity for COX-2.
- Compound 10 (2-carboxyphenylthio) introduces carboxylic acid, improving solubility but reducing membrane permeability.
Comparison: Unlike these derivatives, (5-Chloro-2-fluorophenyl)methanesulfonamide lacks the benzothienopyrimidine core, limiting direct anti-inflammatory activity.
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
This compound (–9) replaces the fluorine in the target compound with a methoxy (-OCH₃) group and uses benzenesulfonamide instead of methanesulfonamide. Key differences:
- Biological Activities : Exhibits herbicidal, anti-malarial, and anti-hypertensive properties, attributed to the benzenesulfonamide group and methoxy substitution .
- Structural Impact : The methoxy group enhances electron-donating effects, altering binding affinity compared to the electron-withdrawing fluorine in the target compound.
Comparison: The substitution of -OCH₃ for -F and benzenesulfonamide for methanesulfonamide demonstrates how minor structural changes diversify biological applications.
Positional Isomer: (2-Chloro-5-fluorophenyl)methanesulfonamide
describes a positional isomer with swapped Cl and F positions (2-chloro-5-fluorophenyl vs. 5-chloro-2-fluorophenyl). Key
Encorafenib: A B-Raf Inhibitor
Encorafenib () incorporates this compound as a structural component. As a B-Raf kinase inhibitor, it treats melanoma and colorectal cancer. The sulfonamide group likely contributes to target binding and solubility .
Comparison : The target compound serves as a critical intermediate in Encorafenib synthesis, highlighting its role in oncology drug development.
Physicochemical Properties
Biological Activity
(5-Chloro-2-fluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and relevant case studies surrounding this compound.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C7H8ClFNO2S
- Molecular Weight : 209.66 g/mol
The synthesis typically involves the reaction of a sulfonyl chloride with an amine or through alkylation methods, which allows for the introduction of various functional groups that may enhance biological activity.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values are crucial for determining efficacy against specific bacterial strains. For instance:
| Compound | MIC (μM) | Bacterial Strains Tested |
|---|---|---|
| This compound | >100 | Staphylococcus aureus, Escherichia coli |
In a comparative study, none of the tested compounds showed significant antimicrobial activity below 100 μM, indicating that further modifications may be necessary to enhance efficacy .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : Melanoma and colon cancer cells.
- Results : Significant reduction in cell viability at certain concentrations, suggesting a dose-dependent effect.
The compound's mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
-
Inflammation and Myocardial Protection :
- A study highlighted the compound's role in reducing inflammation in myocardial tissues during acute myocardial infarction. Treatment with this compound led to improved cardiac function and reduced damage to cardiomyocytes, showcasing its potential therapeutic applications in cardiovascular diseases .
- Allosteric Modulation :
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate:
| Parameter | Value |
|---|---|
| Intrinsic Clearance (mL/min/kg) | 61.9 |
| Plasma Protein Binding (%) | <0.3 |
These values suggest moderate clearance rates but highlight the need for further investigation into its bioavailability and potential toxicity profiles in vivo .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-Chloro-2-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of the corresponding amine precursor. For example, coupling 5-chloro-2-fluoroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) ensures high purity .
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and sulfonamide formation (e.g., sulfonamide proton resonance at ~3.3 ppm for CHSO) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 235.007).
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (<0.4% deviation) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., methanesulfonyl chloride).
- Waste Disposal : Segregate halogenated/organic waste and consult institutional guidelines for sulfonamide disposal .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of acetone or ethanol solutions.
- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K.
- Refinement : Apply SHELXL-2018 for structure solution and OLEX2/ORTEP-III for visualization. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) .
Q. What strategies are employed to evaluate the pharmacological activity of this compound, particularly in CNS disorders?
- Methodological Answer :
- In Vitro Assays : Test receptor binding affinity (e.g., α1-adrenoceptors) using radioligand displacement (IC determination).
- In Vivo Models : Administer in rodent models (e.g., mesenteric vascular bed assays) to assess pressor responses.
- SAR Studies : Modify substituents (e.g., chloro/fluoro positions) to correlate structural changes with activity .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Solvent Effects : Simulate solvation (e.g., PCM model for DMSO/water) to assess stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
